molecular formula C15H26O B12534586 2-(Cyclopentyloxy)-6,7,7-trimethylbicyclo[2.2.1]heptane CAS No. 141969-06-4

2-(Cyclopentyloxy)-6,7,7-trimethylbicyclo[2.2.1]heptane

Cat. No.: B12534586
CAS No.: 141969-06-4
M. Wt: 222.37 g/mol
InChI Key: CVVYNVBPGSQHNT-UHFFFAOYSA-N
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Description

2-(Cyclopentyloxy)-6,7,7-trimethylbicyclo[221]heptane is a bicyclic compound characterized by its unique structure, which includes a cyclopentyloxy group and three methyl groups attached to a bicyclo[221]heptane framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopentyloxy)-6,7,7-trimethylbicyclo[2.2.1]heptane can be achieved through several synthetic routes. One common method involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which efficiently produces oxygenated bicyclic structures . Another approach includes organocatalyzed asymmetric Michael additions of substituted triketopiperazines to enones, yielding products with high enantiomeric ratios .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of palladium-catalyzed reactions and organocatalysis can be optimized for large-scale production, ensuring the efficient synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopentyloxy)-6,7,7-trimethylbicyclo[2.2.1]heptane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the bicyclic structure, potentially leading to ring-opening or other structural changes.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for oxidation and reduction, as well as various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while substitution reactions can produce a variety of substituted bicyclic compounds.

Scientific Research Applications

2-(Cyclopentyloxy)-6,7,7-trimethylbicyclo[2.2.1]heptane has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of complex molecular architectures.

    Biology: It may serve as a ligand or a probe in biochemical studies, helping to elucidate biological pathways and interactions.

    Medicine: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of novel therapeutics.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 2-(Cyclopentyloxy)-6,7,7-trimethylbicyclo[2.2.1]heptane exerts its effects involves interactions with molecular targets and pathways. The compound’s bicyclic structure allows it to fit into specific binding sites, potentially modulating the activity of enzymes or receptors. The cyclopentyloxy group and methyl substituents may also play a role in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Cyclopentyloxy)-6,7,7-trimethylbicyclo[2.2.1]heptane is unique due to its specific combination of a cyclopentyloxy group and three methyl groups on a bicyclic framework. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

CAS No.

141969-06-4

Molecular Formula

C15H26O

Molecular Weight

222.37 g/mol

IUPAC Name

2-cyclopentyloxy-6,7,7-trimethylbicyclo[2.2.1]heptane

InChI

InChI=1S/C15H26O/c1-10-8-11-9-13(14(10)15(11,2)3)16-12-6-4-5-7-12/h10-14H,4-9H2,1-3H3

InChI Key

CVVYNVBPGSQHNT-UHFFFAOYSA-N

Canonical SMILES

CC1CC2CC(C1C2(C)C)OC3CCCC3

Origin of Product

United States

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